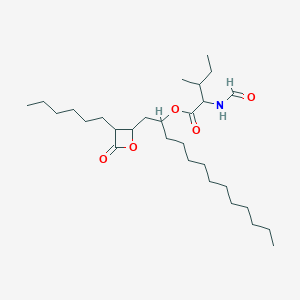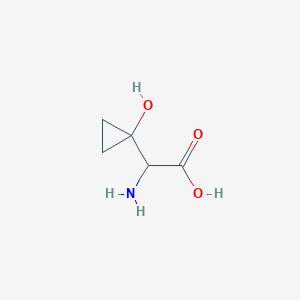![molecular formula C10H18F2N2 B12291189 1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine](/img/structure/B12291189.png)
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[(2S)-4,4-ジフルオロピロリジン-2-イル]メチル]ピペリジンは、ピロリジン環とピペリジン環の両方を特徴とする化合物です。これらの複素環構造は、さまざまな生物活性分子によく見られ、医薬品化学において非常に興味深いものです。ピロリジン環にフッ素原子が存在すると、化合物の生物活性と薬物動態に影響を与える可能性があります。
準備方法
合成経路と反応条件
1-[[(2S)-4,4-ジフルオロピロリジン-2-イル]メチル]ピペリジンの合成は、通常、ピロリジン環とピペリジン環の構築、それに続く官能基化を伴います。一般的なアプローチの1つは、適切なピロリジン前駆体から始めて、ジエチルアミノ硫黄三フッ化物(DAST)やSelectfluorなどの試薬を使用してフッ素化することです。次に、得られたジフルオロピロリジンをピペリジン誘導体と、目的の生成物の形成を促進する条件下でカップリングします。これには、トリエチルアミンなどの塩基の存在下、EDCIやDCCなどのカップリング試薬の使用が含まれます。
工業生産方法
この化合物の工業生産は、スケーラビリティとコスト効率のために合成経路を最適化することが求められます。これには、一貫した製品品質と収率を確保するために、フッ素化工程に連続フロー反応器を使用することが含まれる可能性があります。さらに、カップリング反応に自動化システムを使用することで、プロセスの効率と再現性を維持するのに役立ちます。
化学反応の分析
反応の種類
1-[[(2S)-4,4-ジフルオロピロリジン-2-イル]メチル]ピペリジンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: m-クロロ過安息香酸(m-CPBA)などの試薬を使用して、化合物を酸化してN-オキシドを形成することができます。
還元: 水素化触媒、例えばパラジウム担持炭素(Pd/C)を使用して、二重結合またはニトロ基を還元することができます。
置換: フッ素化位置で求核置換反応が起こり、アミンやチオールなどの求核剤がフッ素原子を置換することができます。
一般的な試薬と条件
酸化: 室温でジクロロメタン(DCM)中のm-CPBA。
還元: 大気圧下でPd/C触媒を用いた水素ガス。
置換: 高温でジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中の求核剤。
主な生成物
酸化: ピペリジン環またはピロリジン環のN-オキシド。
還元: 官能基が還元された飽和誘導体。
置換: フッ素原子を置換した求核剤。
科学研究への応用
1-[[(2S)-4,4-ジフルオロピロリジン-2-イル]メチル]ピペリジンは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素や受容体などの生物学的標的との相互作用の可能性について研究されています。
医学: 治療効果の可能性を含む薬理学的特性について調査されています。
産業: 新しい材料の開発や、さまざまな化学プロセスにおける試薬として使用されています。
科学的研究の応用
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in various chemical processes.
作用機序
1-[[(2S)-4,4-ジフルオロピロリジン-2-イル]メチル]ピペリジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関連しています。フッ素原子は、標的との強い水素結合または双極子相互作用を形成することにより、化合物の結合親和性と選択性を向上させることができます。ピロリジン環とピペリジン環は、化合物の全体的な三次元構造に寄与し、標的分子の活性部位に適合する能力に影響を与えます。
類似化合物の比較
類似化合物
1-[[(2S)-4,4-ジフルオロピロリジン-2-イル]メチル]ピロリジン: 構造は似ていますが、ピロリジン環が2つあります。
1-[[(2S)-4,4-ジフルオロピロリジン-2-イル]メチル]モルホリン: ピペリジン環の代わりにモルホリン環が含まれています。
1-[[(2S)-4,4-ジフルオロピロリジン-2-イル]メチル]アゼパン: アゼパン環を特徴としています。
独自性
1-[[(2S)-4,4-ジフルオロピロリジン-2-イル]メチル]ピペリジンは、ピロリジン環とピペリジン環の両方が存在するため、独特の生物活性と薬物動態特性を付与することができます。フッ素原子は、化学的安定性と生物学的標的との結合相互作用をさらに強化し、創薬と開発に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]pyrrolidine: Similar structure but with two pyrrolidine rings.
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]morpholine: Contains a morpholine ring instead of a piperidine ring.
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane: Features an azepane ring.
Uniqueness
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine is unique due to the presence of both pyrrolidine and piperidine rings, which can confer distinct biological activities and pharmacokinetic properties. The fluorine atoms further enhance its chemical stability and binding interactions with biological targets, making it a valuable compound for drug discovery and development.
特性
分子式 |
C10H18F2N2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
1-[(4,4-difluoropyrrolidin-2-yl)methyl]piperidine |
InChI |
InChI=1S/C10H18F2N2/c11-10(12)6-9(13-8-10)7-14-4-2-1-3-5-14/h9,13H,1-8H2 |
InChIキー |
FKJRCRSYFGVGPZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2CC(CN2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


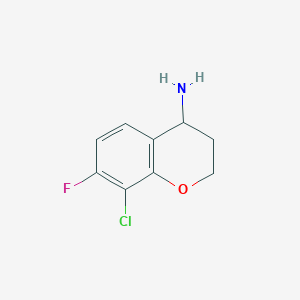
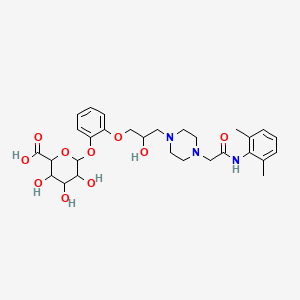
![3-(16-Acetyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaen-22-yl)propanoic acid;palladium](/img/structure/B12291121.png)
![Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12291135.png)

![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)

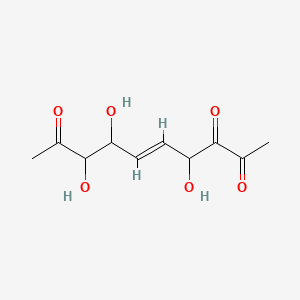

![tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B12291169.png)

![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)
